3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one is a chemical compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as building blocks in organic synthesis. This compound features an iodophenyl group attached to a dihydroisoindolone core, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one typically involves the condensation of 3-iodobenzaldehyde with phthalimide in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Condensation Reaction: 3-iodobenzaldehyde reacts with phthalimide in the presence of a base (e.g., sodium hydroxide) to form the desired product.
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiolates and amines can be used in substitution reactions, often in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Iodophenol: An aromatic compound with an iodophenyl group, used in various coupling reactions.
3-[(2-Iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one: A similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one is unique due to its specific substitution pattern and the presence of the isoindolone core. This structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62983-41-9 |
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Molecular Formula |
C15H10INO |
Molecular Weight |
347.15 g/mol |
IUPAC Name |
3-[(3-iodophenyl)methylidene]isoindol-1-one |
InChI |
InChI=1S/C15H10INO/c16-11-5-3-4-10(8-11)9-14-12-6-1-2-7-13(12)15(18)17-14/h1-9H,(H,17,18) |
InChI Key |
FHTMYUICQUONFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC(=CC=C3)I)NC2=O |
Origin of Product |
United States |
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